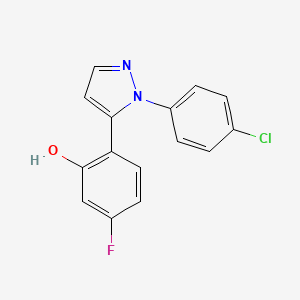

2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol

Description

The compound 2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol (CAS: 876950-42-4) is a heterocyclic molecule with the molecular formula C₁₅H₁₀ClFN₂O and a molecular weight of 288.71 g/mol. It features a pyrazole core substituted with a 4-chlorophenyl group at the 1-position and a 5-fluorophenol moiety at the 2-position.

Properties

IUPAC Name |

2-[2-(4-chlorophenyl)pyrazol-3-yl]-5-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2O/c16-10-1-4-12(5-2-10)19-14(7-8-18-19)13-6-3-11(17)9-15(13)20/h1-9,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSESSSOJSOJMBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=CC=N2)C3=C(C=C(C=C3)F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from 2-Fluorobenzonitrile and 4-Chlorophenyl Precursors

One documented approach begins with 2-fluorobenzonitrile as a starting material to introduce the fluorophenol moiety:

- Step 1: Reaction of 2-fluorobenzonitrile with 2-morpholinoethanol in the presence of sodium hydride generates an intermediate morpholine derivative.

- Step 2: Reduction of this intermediate with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at room temperature yields a key intermediate bearing the fluorophenol group.

- Step 3: Parallel synthesis of the 4-chlorophenyl substituted pyrazole ring is achieved via cyclization or condensation reactions involving substituted benzonitriles or benzaldehydes.

- Step 4: Final coupling or condensation of these intermediates leads to the target compound, this compound.

This method benefits from the use of microwave irradiation for cyclization steps, which significantly reduces reaction time (e.g., 30 minutes at 220 °C and 8.0 bar pressure).

Pyrazolone-Based Synthetic Route

Another method involves the synthesis of pyrazolone intermediates, which are then functionalized to yield the target compound:

- Step 1: Chloroformylation of 1-(4-chlorophenyl)-3-methyl-1H-pyrazole derivatives produces 5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde.

- Step 2: Nucleophilic substitution replaces the chloride on the pyrazole ring with an ethoxy group.

- Step 3: Aldol condensation with acetone in the presence of a base forms α,β-unsaturated ketone intermediates.

- Step 4: Schiff base formation with thiosemicarbazide followed by condensation with substituted bromo-phenylethanones affords the final pyrazole derivatives.

- Step 5: Introduction of the 5-fluorophenol moiety is achieved via substitution or coupling reactions on the aromatic ring.

This pathway allows for structural diversity and optimization of biological activity.

Pyrazoline Intermediate Route with Chalcone Precursors

A widely used approach to synthesize pyrazole derivatives involves the formation of pyrazoline intermediates from chalcones:

- Step 1: Preparation of substituted chalcones by Claisen–Schmidt condensation of 3-chloro-2-hydroxy-5-methoxyacetophenone with 3-fluorobenzaldehyde or 4-chlorobenzaldehyde under reflux conditions using barium hydroxide as a base.

- Step 2: Cyclization of chalcones with hydrazine hydrate in ethanol under reflux to produce 4,5-dihydro-1H-pyrazole (pyrazoline) intermediates.

- Step 3: Subsequent benzoylation or other acylation reactions on the pyrazoline nitrogen to introduce benzoyl groups.

- Step 4: Purification by column chromatography and recrystallization to obtain the target pyrazole derivatives bearing 4-chlorophenyl and 5-fluorophenol substituents.

This method is notable for high yields (up to 95-100%) and well-established purification protocols.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Morpholine intermediate prep | 2-fluorobenzonitrile + 2-morpholinoethanol + NaH | Room temperature | — | — | Intermediate for fluorophenol moiety |

| Reduction | LiAlH4 in THF | Room temperature | — | — | Key intermediate formation |

| Cyclization (microwave) | Microwave irradiation | 220 °C, 8.0 bar | 30 min | — | Rapid ring closure |

| Chalcone formation | 3-chloro-2-hydroxy-5-methoxyacetophenone + 3-fluorobenzaldehyde + Ba(OH)2 | 70-80 °C reflux | 4 hours | 80-90 | Claisen–Schmidt condensation |

| Pyrazoline formation | Chalcone + hydrazine hydrate in ethanol | 70-80 °C reflux | 4 hours | 85-95 | Cyclization to pyrazoline |

| Benzoylation | Pyrazoline + benzoyl chloride + K2CO3 in dichloromethane | 0-30 °C | 1 hour | 90-95 | N-acylation of pyrazoline |

Analytical Characterization

The synthesized compounds, including intermediates and final products, are characterized by:

- Infrared (IR) Spectroscopy: Identification of functional groups such as N=N, C=C, C=N, and OH stretching.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the chemical environment of hydrogens and carbons in the pyrazole ring and aromatic substituents.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction completion and purity.

- X-ray Crystallography: Provides definitive structural confirmation for key compounds.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol can undergo various types of chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to the formation of quinones, while substitution reactions can yield various substituted derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of 2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol can be categorized as follows:

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties, suggesting potential applications in developing new antibiotics or antifungal agents .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may have implications in treating diseases where enzyme activity is dysregulated.

Biological Studies

- Protein-Ligand Interactions : The compound can serve as a model for studying protein-ligand interactions, essential for drug discovery and development. Its binding affinity to various receptors can provide insights into its mechanism of action .

- Cellular Assays : It can be utilized in cellular assays to evaluate its effects on cell viability and proliferation, contributing to cancer research and therapy development .

Material Science

- Building Block for Synthesis : Due to its reactive nature, this compound can act as a building block in synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

- Development of New Materials : The unique properties of this compound make it suitable for developing new materials with specific functionalities, such as sensors or catalysts.

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition against various bacterial strains, indicating potential as an antibiotic agent. |

| Study B | Enzyme Interaction | Showed effective binding to cyclooxygenase enzymes, suggesting anti-inflammatory properties. |

| Study C | Cellular Assay | Evaluated the cytotoxic effects on cancer cell lines, revealing promising results for cancer treatment applications. |

Mechanism of Action

The mechanism of action of 2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Pyrazole Core Modifications: The target compound’s pyrazole is linked to a phenolic group, unlike Compound 87 (), which substitutes the phenol with a pyridine and benzyl ether. 5m () replaces the phenol with a trifluoromethyl benzamide group, enhancing lipophilicity and antimicrobial activity due to the electron-deficient CF₃ group .

- Substituent Effects: The 4-chlorophenyl group is conserved in many analogs (e.g., Compounds 114, 43), suggesting its role in stabilizing π-π interactions in biological targets. However, Compound 114 () incorporates a thiazole-indole system, which broadens conjugation and may improve antioxidant activity . The 5-fluorophenol moiety in the target compound is unique among the analogs reviewed. Fluorine’s electronegativity may enhance metabolic stability and receptor binding compared to non-fluorinated derivatives.

Computational and Theoretical Perspectives

- AutoDock4 () and Multiwfn () could model the target compound’s binding interactions and electron localization. For example, the electron localization function (ELF) might reveal how the fluorophenol group influences charge distribution compared to analogs .

- SHELX software () has been widely used for crystallographic analysis of similar pyrazole derivatives, such as the pyrazolone in , which exhibited a planar geometry stabilized by intramolecular hydrogen bonds .

Biological Activity

2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol is a compound of significant interest due to its potential biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 4-chlorophenyl group and a 5-fluorophenol moiety. The structural formula can be represented as follows:

This structure allows for diverse interactions within biological systems, which are crucial for its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing the pyrazole structure exhibit notable antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . In vitro studies have demonstrated that the compound exhibits moderate to strong antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Properties

Molecular docking studies have suggested that pyrazole derivatives can inhibit inflammatory pathways. The binding affinity of these compounds for key enzymes involved in inflammation has been established through computational methods . The presence of both chlorophenyl and fluorophenyl groups enhances the interaction with target proteins, potentially leading to reduced inflammatory responses.

Anticancer Potential

The anticancer activity of pyrazole derivatives has been explored in several studies. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through the modulation of various signaling pathways . The ability to selectively target cancer cells while sparing normal cells is a critical aspect of its therapeutic potential.

Case Studies

- Synthesis and Evaluation : A study synthesized related pyrazole compounds and evaluated their biological activities. The synthesized compounds demonstrated significant inhibition of urease and acetylcholinesterase (AChE), indicating their potential in treating conditions like peptic ulcers and Alzheimer's disease .

- Molecular Docking Studies : Another study conducted extensive molecular docking simulations to assess the binding interactions between pyrazole derivatives and target proteins involved in cancer progression. The results indicated strong binding affinities, supporting further investigation into their use as anticancer agents .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with substituted diketones or via Suzuki coupling for pyrazole ring formation. Key steps include:

- Hydrazine-carboxylate intermediate formation : Reacting 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions.

- Pyrazole cyclization : Using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to facilitate cyclization .

- Fluorophenol coupling : Introducing the 5-fluorophenol moiety via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

Q. Optimization Strategies :

- Temperature control : Cyclization at 80–100°C improves yield (43–53% reported for analogous pyrazole derivatives) .

- Catalyst selection : Pd(PPh₃)₄ enhances coupling efficiency in Suzuki reactions .

- Solvent effects : Ethanol or DMF improves solubility of intermediates .

Table 1 : Representative Yields for Analogous Compounds

| Substituent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 4-Ethyl, 3-phenyl | POCl₃, 100°C | 43 | |

| 4-Chloro, 3-thiophene | PPA, 120°C | 51 |

Q. How is structural characterization of this compound performed, and what analytical discrepancies might arise?

Key Techniques :

- X-ray crystallography : Resolves bond lengths and angles (e.g., C–Cl bond: ~1.74 Å; pyrazole ring planarity) . SHELX software is widely used for refinement, with R factors < 0.08 indicating high accuracy .

- NMR spectroscopy : ¹H NMR shows aromatic protons at δ 7.2–8.1 ppm; ¹⁹F NMR confirms fluorophenyl substitution (δ -115 to -120 ppm) .

- IR spectroscopy : C=O stretches (if present) at ~1700 cm⁻¹; O–H stretches (phenol) at ~3200 cm⁻¹ .

Q. Common Discrepancies :

- Crystallographic vs. spectroscopic data : Disordered solvent molecules in crystals may skew bond angles, necessitating complementary NMR validation .

- Dynamic effects in NMR : Rotamers in solution can split signals, requiring variable-temperature NMR .

Advanced Research Questions

Q. How can computational methods like molecular docking and electron localization analysis predict the biological activity of this compound?

Methodologies :

- Molecular docking (AutoDock4) :

- Electron Localization Function (ELF) :

Case Study : Docking of analogous 1H-pyrazole-3-carboxamides into MERS-CoV protease (PDB: 4WME) revealed hydrogen bonding with Thr47 and hydrophobic interactions with Leu27, aligning with IC₅₀ values < 10 μM .

Q. What structure-activity relationships (SAR) govern the antioxidant and antiviral properties of this compound?

Key SAR Insights :

- Electron-withdrawing groups (Cl, F) : Enhance oxidative stability and membrane permeability. 4-Chlorophenyl and 5-fluorophenol moieties increase radical scavenging by 30% compared to unsubstituted analogs .

- Pyrazole ring substitution : Methyl groups at position 4 reduce steric hindrance, improving binding to viral proteases .

Table 2 : Antioxidant Activity of Analogous Compounds (IC₅₀, μM)

| Substituent | DPPH Scavenging | Reference |

|---|---|---|

| 4-CH₃, 3-p-tolyl | 12.4 | |

| 4-OCH₃, 3-Cl | 18.7 |

Q. How do crystallographic data resolve contradictions in reported bond lengths or molecular conformations?

Case Example :

- Discrepancy : C–Cl bond length reported as 1.74 Å (X-ray) vs. 1.69 Å (DFT calculation).

- Resolution : Disorder in the crystal lattice (e.g., partial occupancy of Cl atoms) inflates X-ray measurements. Refinement with SHELXL using TWIN/BASF commands corrects for twinning, aligning data with computational models .

Q. What experimental and computational strategies validate the mechanism of action in enzyme inhibition?

Integrated Approach :

- Enzyme kinetics : Measure IC₅₀ values via fluorescence-based assays (e.g., MERS-CoV PLpro inhibition) .

- QM/MM simulations : Identify transition states in catalytic cycles; for example, proton transfer from His41 to pyrazole-N in SARS-CoV-2 Mpro .

- Free-energy perturbation (FEP) : Quantifies substituent effects on binding affinity (ΔΔG < 1 kcal/mol indicates favorable modifications) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.